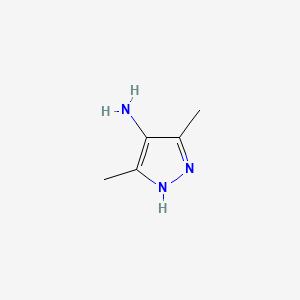

3,5-Dimethyl-1H-pyrazol-4-amine

概要

説明

3,5-Dimethyl-1H-pyrazol-4-amine is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the functionalization of the pyrazole ring. For instance, the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands, which are closely related to 3,5-dimethyl-1H-pyrazol-4-amine, has been achieved by aminoalkylation of 3,5-dimethylpyrazole . Another approach for synthesizing pyrazolo[3,4-d]pyrimidines, which are structurally related to 3,5-dimethyl-1H-pyrazol-4-amine, involves the reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines . These methods demonstrate the versatility in the synthesis of pyrazole derivatives by introducing various substituents at specific positions on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques. For example, the structure of pyrazole derivatives has been established by 1H NMR and 13C NMR spectroscopy . X-ray structure analysis can also be used to confirm the neutral nature of bridging-pyrazolate ligands in certain pyrazole complexes .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. For instance, the reaction of pyrazole ligands with [RhCl(COD)]2 leads to the formation of water-soluble pyrazolate rhodium(I) complexes . Pyrazole derivatives can also undergo cycloaddition reactions, as demonstrated by the synthesis of pyrazolo[3,4-d]pyrimidines . Additionally, pyrazole derivatives can react with nitrogen-containing bases, leading to nucleophilic substitution or ring cleavage, depending on the nature of the base .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the solubility of pyrazole complexes in polar solvents such as water can be attributed to the presence of aminoalkyl groups and the zwitterionic nature of the pyrazolate ligands . The reactivity of pyrazole derivatives towards various reagents, such as amines, phenols, and thioglycolic acid, can be studied to understand their chemical behavior and potential applications .

科学的研究の応用

Methods of Application : Synthesis involves nucleophilic reactions at elevated temperatures (around 100°C) to create derivatives with suitable melting points for casting .

Results : One derivative showcased a promising melting point and thermal stability, indicating potential as an advanced melt-castable explosive .

Methods of Application : Compounds were synthesized and their structures confirmed via techniques like FTIR and NMR. They were then tested in vitro against Leishmania and in vivo against Plasmodium berghei .

Results : One compound exhibited superior activity compared to standard drugs, with significant suppression of Plasmodium berghei infection .

Methods of Application : Ligands are synthesized through condensation reactions and then used to form copper complexes in situ .

Results : The copper complexes demonstrated excellent catalytic activities for the oxidation of catechol to o-quinone .

Methods of Application : These compounds are synthesized using organic chemistry techniques and applied in industrial processes .

Results : The versatility of pyrazole derivatives allows for their use in a wide range of industrial applications .

Methods of Application : The ligands are synthesized and their catalytic activity is evaluated in various reactions, such as the oxidation of catechol .

Results : The synthesized ligands showed promising results in catalyzing oxidation reactions, with potential for further development in catalytic processes .

Methods of Application : Research in this area would likely involve the synthesis of pyrazole-based compounds and their incorporation into electronic devices .

Results : The outcomes would depend on the specific electronic properties desired and the performance of the pyrazole derivatives in electronic applications .

Methods of Application : These compounds are synthesized and tested for their ability to inhibit the growth of various weeds and plants .

Results : Some derivatives have shown promising results as selective herbicides, potentially contributing to more efficient crop management .

Methods of Application : Derivatives are synthesized and subjected to a series of biological assays to determine their efficacy against specific pathogens or cancer cells .

Results : Certain compounds have demonstrated significant activity, suggesting their potential as lead compounds for drug development .

Methods of Application : The compound could be used to modulate ion channels or other neurological pathways in experimental models .

Results : While specific data on “3,5-Dimethyl-1H-pyrazol-4-amine” is limited, related pyrazole compounds have shown promise in regulating neuronal activity .

Methods of Application : Crystallization techniques are employed to grow single crystals of pyrazole derivatives, which are then characterized using X-ray crystallography .

Results : The resulting crystal structures provide insights into the molecular arrangement and potential material properties .

Methods of Application : These compounds are synthesized and their performance is evaluated in terms of stability, sensitivity, and energetic output .

Results : Some derivatives have shown suitable melting points and thermal stability, making them candidates for advanced melt-castable explosives .

Methods of Application : Synthesized compounds undergo in vitro and in vivo testing against Leishmania species and Plasmodium berghei .

Results : One particular derivative displayed antipromastigote activity that was significantly more active than conventional treatments .

Methods of Application : The synthesis involved creating imidazole derivatives that were then tested for their efficacy against the tuberculosis bacterium .

Results : Several compounds exhibited potent antitubercular activity, suggesting their potential as new therapeutic agents .

Methods of Application : These compounds were characterized using various techniques such as X-ray diffraction and NMR, and their molecular reactivity was analyzed using DFT simulations .

Results : The compounds showed promising characteristics that suggest they could be effective biological agents with antifungal properties .

Methods of Application : The synthesis of these compounds involves creating N-bridged structures with nitrogen-rich energetic salts .

Results : The novel compounds and their salts have shown potential as improved explosives with high performance .

Methods of Application : The compounds were tested in vitro for cell viability and cytotoxicity at various concentrations .

Results : The studies provided insights into the potential use of these compounds in cancer treatment, with some showing significant cytotoxic activities .

Safety And Hazards

将来の方向性

One of the synthesized compounds, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, has a promising melting point and thermal stability and can be considered as a potential melt-castable explosive . This suggests that 3,5-Dimethyl-1H-pyrazol-4-amine and its derivatives could have potential applications in the development of new explosives .

特性

IUPAC Name |

3,5-dimethyl-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-3-5(6)4(2)8-7-3/h6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVWRBNPXCUYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200690 | |

| Record name | Pyrazole, 4-amino-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1H-pyrazol-4-amine | |

CAS RN |

5272-86-6 | |

| Record name | 3,5-Dimethyl-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5272-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-amino-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005272866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 4-amino-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

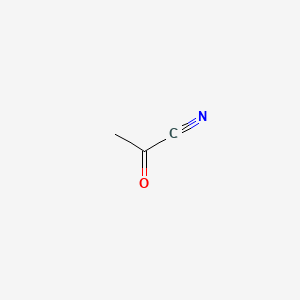

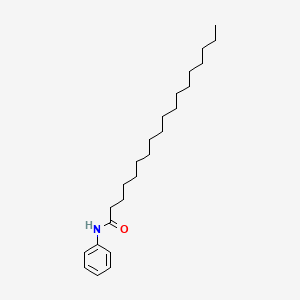

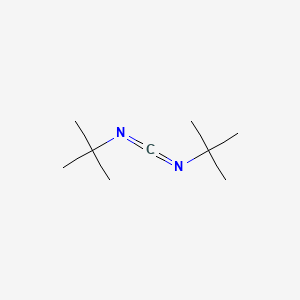

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)-](/img/structure/B1329336.png)